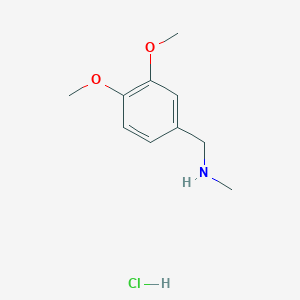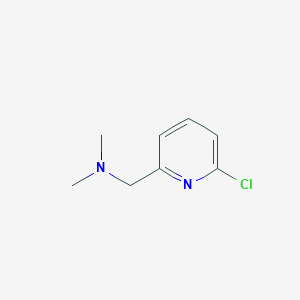![molecular formula C17H14F3N3O2 B2411689 1-(Pyridin-3-yl)-4-[2-(trifluoromethyl)benzoyl]piperazin-2-one CAS No. 2097888-74-7](/img/structure/B2411689.png)
1-(Pyridin-3-yl)-4-[2-(trifluoromethyl)benzoyl]piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(Pyridin-3-yl)-4-[2-(trifluoromethyl)benzoyl]piperazin-2-one” is a complex organic molecule. It contains a pyridine ring, which is a basic six-membered ring with one nitrogen atom, and a piperazin-2-one ring, which is a six-membered ring with two nitrogen atoms . The molecule also contains a trifluoromethyl group, which consists of one carbon atom bonded to three fluorine atoms .
Chemical Reactions Analysis
The reactivity of this compound would depend on its exact structure and the conditions under which it’s used. Pyridine rings can participate in electrophilic substitution reactions, and amide groups (like in piperazin-2-one) can undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence of polar groups, the overall shape of the molecule, and the presence of aromatic rings .Applications De Recherche Scientifique
- TTMSS/AIBN serves as a versatile building block for the synthesis of 1-pyridin-3-yl-β-carboline derivatives. Researchers have developed a novel method involving intramolecular radical reactions, where tris(trimethylsilyl)silane (TTMSS) and azobisisobutyronitrile (AIBN) play crucial roles. The process proceeds via a sultam intermediate, leading to the formation of these derivatives .
- Under specific reaction conditions, α-bromoketones react with 2-aminopyridine to yield N-(pyridin-2-yl)amides. The cleavage of C–C bonds is promoted by iodine (I~2~) and tert-butyl hydroperoxide (TBHP). These mild and metal-free conditions make this transformation valuable in synthetic chemistry .
- TT-Py (3-(pyridin-2-yl)triimidazotriazine) exhibits rich photophysical behavior. Researchers have investigated its excitation-dependent fluorescence and phosphorescence in blended films and crystalline phases. This study sheds light on its unique properties and potential applications in optoelectronics and materials science .
- Due to its intriguing photophysical properties, TTMSS/AIBN derivatives could find applications in organic light-emitting diodes (OLEDs), solar cells, and sensors. Their ability to emit fluorescence and phosphorescence under ambient conditions makes them promising candidates for next-generation materials .
- Researchers can explore the biological activity of 1-pyridin-3-yl-β-carboline derivatives synthesized from TTMSS/AIBN. These compounds may exhibit interesting interactions with biological targets, making them potential leads for drug discovery .
- TTMSS/AIBN derivatives could serve as building blocks for designing functional materials. Their unique structures and reactivity open up possibilities for creating supramolecular assemblies, molecular switches, and host-guest systems .
Organic Synthesis and Medicinal Chemistry
C–C Bond Cleavage and Amide Formation
Photophysical Behavior Studies
Materials Science and Optoelectronics
Biological Activity and Drug Discovery
Functional Materials and Supramolecular Chemistry
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1-pyridin-3-yl-4-[2-(trifluoromethyl)benzoyl]piperazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O2/c18-17(19,20)14-6-2-1-5-13(14)16(25)22-8-9-23(15(24)11-22)12-4-3-7-21-10-12/h1-7,10H,8-9,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRKHJLTLBVAGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=CC=CC=C2C(F)(F)F)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-3-yl)-4-[2-(trifluoromethyl)benzoyl]piperazin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-cyano-N-(2-(dimethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2411613.png)

![2-[5-(4-Bromophenyl)furan-2-yl]-5-(furan-2-yl)-1,3,4-oxadiazole](/img/structure/B2411617.png)


![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2411623.png)

![8-((4-Methoxy-3-methylphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2411627.png)
